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Introduction

FdI169 and FDL176 are investigational small molecules developed by Flatley Discovery Lab for
the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic
fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] The most common mutation,
F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach
the cell surface.[2] FdI169 and FDL176 are being developed as a combination therapy to
address the underlying protein defect in CF.[1][3] This document provides an overview of their
mechanism of action, preclinical data, and protocols for in vitro evaluation.

Mechanism of Action

The combination therapy of FdI169 and FDL176 targets the defective CFTR protein through a
dual mechanism:

o FdI169 (Corrector): This molecule acts as a CFTR corrector.[2][4][5] It is designed to bind to
the misfolded CFTR protein, such as that resulting from the F508del mutation, and facilitate
its proper folding.[2] This correction allows the CFTR protein to be trafficked to the cell
membrane, increasing the density of the protein at the cell surface.[2][4]

o FDL176 (Potentiator): This molecule is a CFTR potentiator.[1] Once the corrected CFTR
protein is at the cell surface, FDL176 binds to the channel and holds it in an open
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configuration.[1][2] This potentiation increases the flow of chloride ions through the channel,
helping to restore normal ion and fluid balance across the epithelial cell membrane.[1][5]

The synergistic action of a corrector and a potentiator is a clinically validated approach for
treating CF.[6]

Signaling Pathway and Mechanism of Action
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Caption: Mechanism of FdI169 (corrector) and FDL176 (potentiator) on F508del-CFTR.

Preclinical Data Summary
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In vitro studies have demonstrated the efficacy of the FdI169 and FDL176 combination.
Preclinical evaluations have suggested that the combination of FdI169 and FDL176 may be
superior to the combination of Tezacaftor and Ivacaftor.[7]
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Parameter Method Observation Reference
Acute stimulation with
FDL176 in FdI169-
corrected cells
resulted in a dose-
responsive increase in
) chloride current, with
Ussing chamber _
o a maximum response
short-circuit current ,
equivalent to Ivacaftor.
(Isc) assay or TECC-
) Prolonged exposure
_ 24 equivalent current
Chloride Transport (=24 hr) to FDL176 [3]

assay (leq) in primary
F508del-CFTR human
bronchial epithelial
(hBE) cells.

resulted in a minimal
reduction (0-20%) of
the chloride current
response compared to
its acute potentiation,
whereas prolonged
exposure to lvacaftor
led to a substantial
reduction (30-70%).

CFTR Cell Surface

Expression

Horseradish
peroxidase (HRP) cell
surface assay in
F508del-CFTR
CFBE41lo- cells.

Prolonged exposure
to FDL176 in FdI169-
corrected cells
resulted in less than
30% reduction of
F508del-CFTR
expression in the 3l
plasma membrane. In
contrast, prolonged
exposure to Ivacaftor
resulted in a greater

than 30% reduction.

Mature CFTR Protein

Expression

Western blot analysis
of mature, fully
glycosylated F508del-
CFTR (band C) in

Treatment with [3]
FDL176 and the
corrector FdI169 did

not negatively affect
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primary F508del- the expression of

CFTR cells. mature CFTR
compared to cells
treated with FdI169

alone.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on the
methodologies cited in the preclinical evaluation of Fdl1169 and FDL176.

Ussing Chamber Assay for CFTR-Mediated Chloride
Current

This protocol measures ion transport across epithelial cell monolayers.

Materials:

Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation,
cultured on permeable supports (e.g., Snapwell™ inserts).

e Ussing chamber system with voltage-clamp amplifier.
» Krebs-bicarbonate Ringer (KBR) solution.

e FdI169 (corrector).

e FDL176 (potentiator).

e Forskolin (to activate CFTR).

« CFTRIinh-172 (to inhibit CFTR).

e Benzamil or Amiloride (to inhibit sodium channels).

Procedure:
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e Culture primary F508del-hBE cells on permeable supports until a differentiated, polarized
monolayer is formed.

o Treat the cells with FdI169 at a predetermined concentration for 24-48 hours to correct the
folding and trafficking of F508del-CFTR.

e Mount the permeable supports in the Ussing chamber, bathed on both sides with KBR
solution, gassed with 95% 02/5% CO2, and maintained at 37°C.

« Inhibit the epithelial sodium channel (ENaC) by adding benzamil or amiloride to the apical
solution.

» Measure the baseline short-circuit current (Isc).

o Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical and basolateral
solutions.

o Acutely stimulate the corrected CFTR channels by adding FDL176 to the apical solution in a
dose-dependent manner.

e Measure the peak Isc response.

« Inhibit the CFTR-mediated current by adding CFTRinh-172 to the apical solution to confirm
the specificity of the measured current.

o For prolonged exposure studies, co-incubate the cells with Fd1169 and FDL176 for 24 hours
prior to the Ussing chamber measurements.

Cell Surface Expression Assay

This protocol quantifies the amount of CFTR protein present on the cell surface.
Materials:
o CFBE41lo0- cells stably expressing F508del-CFTR with an extracellular HRP tag.

e Cell culture reagents.
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FdI169.

FDL176.

Chemiluminescent HRP substrate.

Luminometer.

Procedure:

Plate the HRP-tagged F508del-CFTR CFBE410- cells in a multi-well plate.

Treat the cells with FdI169 or a combination of FdI169 and FDL176 for 24 hours.

Wash the cells with ice-cold PBS to remove excess compounds.

Add the chemiluminescent HRP substrate to the cells.

Immediately measure the chemiluminescence using a luminometer. The light output is
proportional to the amount of HRP-tagged CFTR on the cell surface.

Western Blot for Mature CFTR

This protocol assesses the expression of the mature, fully glycosylated form of CFTR (Band C).

Materials:

Primary F508del-hBE cells.

» FdI169.

o« FDL176.

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

e SDS-PAGE gels.

e PVDF membranes.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Primary antibody against CFTR.

HRP-conjugated secondary antibody.

Chemiluminescent substrate for HRP.

Imaging system.

Procedure:

Culture and treat primary F508del-hBE cells with FdI169 or a combination of FdI169 and
FDL176 for 48 hours.

e Lyse the cells and quantify the total protein concentration.

o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane and probe with a primary antibody specific for CFTR.

e Wash and incubate with an HRP-conjugated secondary antibody.

e Add the chemiluminescent substrate and capture the signal using an imaging system.

e Analyze the intensity of Band C, which represents the mature, complex-glycosylated CFTR
that has transited through the Golgi apparatus.

In Vitro Experimental Workflow
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Caption: A representative workflow for the in vitro evaluation of FdI169 and FDL176.

Clinical Development

Several Phase 1 and Phase 1/2 clinical trials have been conducted to evaluate the safety,
tolerability, and pharmacokinetics of Fdl169 and FDL176, both as single agents and in
combination.[1][2] However, the results of these trials have not been made public.[1]
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Clinical Trial
o Phase
Identifier

Study Title

Status (as of
late 2019/early
2020)

Population

NCT03516331 Phase 1

A Drug-Drug
Interaction Study
of FDL169 and
FDL176 in
Healthy Subjects

Completed

Healthy

Volunteers

NCT03756922 Phase 1/2

A Drug-Drug
Interaction Study
of FDL169 and
FDL176 in
Healthy Subjects
and in Cystic
Fibrosis Subjects
Homozygous for
the F508del-
CFTR Mutation

Recruiting

Healthy
Volunteers and
CF Patients

NCT03093714 Phase 1

A Study to
Assess the
Safety,
Tolerability,
Pharmacokinetic
s and
Pharmacodynam
ics of FDL169 in
Subjects With
Cystic Fibrosis
Homozygous for
the F508del-
CFTR Mutation

Completed

CF Patients

NCT02767297 Phase 1/2

Bioavailability
and
Pharmacokinetic
s Study of

Completed

Healthy
Volunteers and
CF Patients
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FDL169 in
Healthy Subjects
and Subjects
With Cystic

Fibrosis

Note: The clinical development status may have evolved. Please refer to clinical trial registries
for the most current information.

Conclusion

The combination of the CFTR corrector FdI169 and the potentiator FDL176 represents a
promising therapeutic strategy for treating the underlying cause of cystic fibrosis in individuals
with the F508del mutation. The preclinical data indicate a robust effect on CFTR protein
trafficking and function. While clinical data remains largely unpublished, the progression of
these compounds through clinical trials underscores their potential. The protocols outlined in
this document provide a framework for the continued investigation of this and similar
combination therapies for cystic fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols for FdI169 and FDL176
Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607426#fdl169-and-fdl176-combination-therapy-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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